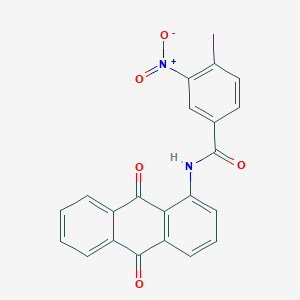
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-METHYL-3-NITROBENZAMIDE is a complex organic compound with a unique structure that combines an anthracene derivative with a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-METHYL-3-NITROBENZAMIDE typically involves the reaction of 9,10-anthraquinone with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-METHYL-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to form more complex quinone derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of higher quinone derivatives.
Reduction: Conversion to N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-METHYL-3-AMINOBENZAMIDE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-METHYL-3-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Limited applications due to its specialized nature, but could be used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-METHYL-3-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The anthracene moiety can intercalate with DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-METHOXYBENZAMIDE
- N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-2,2-DIMETHYLPROPANAMIDE
Uniqueness
N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-METHYL-3-NITROBENZAMIDE is unique due to the presence of both a nitro group and an anthracene moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for studying complex chemical and biological interactions.
Properties
Molecular Formula |
C22H14N2O5 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C22H14N2O5/c1-12-9-10-13(11-18(12)24(28)29)22(27)23-17-8-4-7-16-19(17)21(26)15-6-3-2-5-14(15)20(16)25/h2-11H,1H3,(H,23,27) |
InChI Key |
HIEIVUKGVNJESR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















